

## Application of Technetium-99m in Sentinel Lymph Node Mapping: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Technetium-99 |           |
| Cat. No.:            | B083966       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Sentinel lymph node (SLN) mapping is a crucial diagnostic procedure in oncology for staging various cancers, including breast cancer, melanoma, and gynecological malignancies.[1][2][3] The principle of SLN biopsy is based on the concept that tumor cells migrating from a primary tumor will first drain to a specific lymph node, the "sentinel" node, before spreading to other regional lymph nodes.[4] The histopathological status of the SLN is highly predictive of the status of the entire lymphatic basin.[4]

**Technetium-99**m (<sup>99m</sup>Tc), a metastable radioisotope with a half-life of approximately 6 hours and gamma emission of 140 keV, is the most commonly used radionuclide for SLN mapping.[1] [5] When chelated to a colloid, <sup>99m</sup>Tc is administered near the primary tumor and travels through the lymphatic vessels to the SLN.[4][6] The accumulation of the radiotracer in the SLN allows for its localization using a gamma probe or a gamma camera (lymphoscintigraphy), guiding the surgeon for its targeted excision.[3][7] This technique minimizes the need for extensive axillary lymph node dissection, thereby reducing patient morbidity, such as lymphedema.[8]



# Principle of Sentinel Lymph Node Mapping with 99mTc-labeled Colloids

The mechanism of <sup>99m</sup>Tc-labeled colloid uptake for sentinel lymph node mapping is a passive process. Following interstitial injection, the small radiolabeled colloid particles are cleared from the injection site and enter the lymphatic capillaries.[4][6] The lymphatic fluid then carries these particles to the first lymph node in the drainage basin, the sentinel lymph node. The colloid particles are phagocytized by macrophages (reticuloendothelial cells) within the lymph node, leading to their accumulation and retention.[6][9] The size of the colloid particles is a critical factor influencing the migration and uptake kinetics.[8][10]

## **Quantitative Data Summary**

The selection of the <sup>99m</sup>Tc-labeled colloid and the administration protocol can vary depending on the type of cancer, institutional preferences, and the desired imaging timeframe. The following tables summarize key quantitative data from various studies.

Table 1: Characteristics of Different 99mTc-Labeled Radiopharmaceuticals for SLN Mapping



| Radiopharmaceutic<br>al                    | Particle Size (nm) Key Features               |                                                                                          | References |
|--------------------------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------|------------|
| <sup>99m</sup> Tc-Sulfur Colloid           | 15 - 5,000 (unfiltered),<br><220 (filtered)   | Widely available;<br>particle size can be<br>controlled by filtration.                   | [4][11]    |
| <sup>99m</sup> Tc-Nanocolloidal<br>Albumin | < 80 Rapid migration from the injection site. |                                                                                          | [12]       |
| <sup>99m</sup> Tc-Tin Colloid              | 200 - 1000                                    | Smaller particle size versions show higher detection rates.                              | [8]        |
| <sup>99m</sup> Tc-Phytate                  | Not specified                                 | Commonly used in some regions; optimal imaging time is around 30 minutes post-injection. |            |
| <sup>99m</sup> Tc-Rhenium<br>Sulphide      | 50 - 200 (mean 100)                           | Suitable for sentinel node mapping.                                                      | [13]       |

Table 2: Typical Administration and Imaging Protocols



| Parameter               | Breast Cancer                                             | Malignant<br>Melanoma                    | Gynecological<br>Cancers       | References |
|-------------------------|-----------------------------------------------------------|------------------------------------------|--------------------------------|------------|
| Activity                | 3.7 - 200 MBq<br>(0.1 - 5.4 mCi)                          | 3.7 - 37 MBq (0.1<br>- 1 mCi)            | 37 - 74 MBq per injection      | [1][5][14] |
| Injection Volume        | 0.1 - 1.0 mL                                              | 0.1 - 1.0 mL                             | 0.1 - 0.2 mL per injection     | [1][14]    |
| Number of<br>Injections | 1 - 4                                                     | 4 - 8 (encircling the lesion)            | 4                              | [1][9]     |
| Injection<br>Technique  | Intradermal,<br>subdermal,<br>peritumoral,<br>periareolar | Intradermal,<br>encircling the<br>lesion | Intracervical,<br>peritumoral  | [4][15]    |
| Imaging Time            | 30 minutes to 18 hours post-injection                     | Immediately after last injection         | Dynamic imaging for 30 minutes | [7][9]     |

Table 3: Reported Success Rates for SLN Identification

| Radiopharmaceutic al                              | Cancer Type   | Identification Rate<br>(%) | References |
|---------------------------------------------------|---------------|----------------------------|------------|
| <sup>99m</sup> Tc-Tin Colloid<br>(small particle) | Breast Cancer | 97.3                       | [8]        |
| <sup>99m</sup> Tc-Nanocolloidal<br>Albumin        | Breast Cancer | 94                         | [12]       |
| <sup>99m</sup> Tc-Sulfur Colloid                  | Breast Cancer | 99.8                       | [16]       |
| <sup>99m</sup> Tc-Rhenium<br>Sulphide             | Breast Cancer | 100                        | [13]       |
| <sup>99m</sup> Tc-Rituximab                       | Melanoma      | 98.1                       | [3]        |

## **Experimental Protocols**



## Protocol 1: Preparation of 99mTc-Sulfur Colloid (Filtered)

Objective: To prepare sterile <sup>99m</sup>Tc-sulfur colloid with a particle size suitable for lymphoscintigraphy.

#### Materials:

- **Technetium-99**m pertechnetate (99mTcO4<sup>-</sup>) from a 99Mo/99mTc generator.
- Sulfur colloid kit (containing sodium thiosulfate, a buffer, and a gelatin stabilizer).
- 0.22 μm sterile filter.
- · Heating block or water bath.
- Dose calibrator.
- Sterile vials and syringes.

#### Methodology:

- Elute the <sup>99</sup>Mo/<sup>99m</sup>Tc generator to obtain sodium pertechnetate (Na<sup>99m</sup>TcO<sub>4</sub>).
- Assay the activity of the eluate using a dose calibrator.
- Reconstitute the sulfur colloid kit with the required amount of <sup>99m</sup>TcO<sub>4</sub><sup>-</sup> and sterile saline according to the manufacturer's instructions.
- Heat the vial in a heating block or water bath at 95-100°C for the time specified by the manufacturer (typically 5-10 minutes). This step facilitates the formation of sulfur colloid particles.
- Allow the vial to cool to room temperature.
- Draw the <sup>99m</sup>Tc-sulfur colloid suspension into a sterile syringe.
- Pass the suspension through a 0.22 μm sterile filter into a sterile vial. This step removes larger particles, resulting in a colloid with a smaller and more uniform particle size, which is optimal for lymphatic mapping.[11]



 Assay the final product in a dose calibrator and label the vial with the radiopharmaceutical name, activity, volume, and calibration time.

# Protocol 2: Sentinel Lymph Node Mapping in Breast Cancer using <sup>99m</sup>Tc-Sulfur Colloid

Objective: To localize the sentinel lymph node(s) in a patient with early-stage breast cancer.

#### Materials:

- Prepared 99mTc-Sulfur Colloid (filtered).
- Tuberculin syringes with 25-27 gauge needles.
- Gamma camera equipped with a low-energy, high-resolution collimator.
- Hand-held gamma probe.
- Blue dye (e.g., isosulfan blue or methylene blue) optional, for combined technique.

#### Methodology:

- Patient Preparation: No specific patient preparation is required. Obtain informed consent.
- Radiopharmaceutical Administration:
  - Administer a total activity of 37-74 MBq (1-2 mCi) of <sup>99m</sup>Tc-sulfur colloid.[4]
  - The total volume should be approximately 0.4 mL.[4]
  - Divide the dose into 2 to 4 injections.
  - Inject intradermally or subdermally around the primary tumor or in the periareolar region.
    [4]
  - Gentle massage of the injection site for a few minutes can facilitate lymphatic uptake.
- Lymphoscintigraphy Imaging:



- Imaging can be performed from 30 minutes to 18 hours after injection.[7] For same-day surgery, imaging is typically performed 1-4 hours post-injection.
- Acquire anterior and lateral static images of the breast and axilla.
- Dynamic imaging for the first 30 minutes can be performed to visualize the lymphatic channels.
- Mark the location of the identified SLN(s) on the patient's skin.
- Intraoperative Localization and Excision:
  - In the operating room, use a hand-held gamma probe to confirm the location of the "hot"
    SLN(s) identified on the lymphoscintigram.
  - If using the combined technique, the surgeon will also look for blue-stained lymph nodes.
  - The surgeon makes a small incision over the area of highest radioactivity and dissects down to the SLN.
  - The excised node is checked with the gamma probe to confirm its radioactivity.
  - The excised SLN is sent for histopathological analysis.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for sentinel lymph node mapping.





Click to download full resolution via product page

Caption: Principle of lymphatic drainage and SLN mapping.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The role of technetium-99m isotope in sentinel lymph node identification in gynecological cancers PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technetium-99m-based Radiopharmaceuticals in Sentinel Lymph Node Biopsy: Gynecologic Oncology Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Nuclear Sentinel Lymph Node Mapping Compared to New Alternative Imaging Methods [mdpi.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Sentinel lymph nodes biopsy for malignant tumors using Technefit radioactive colloid Technetium 99mTc [foliamedica.bg]
- 6. Technetium Tc-99M sulfur colloid | S8Tc | CID 76957057 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Impact of lymphoscintigraphy on sentinel node identification with technetium-99m-colloidal albumin in breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sentinel lymph node biopsy in breast cancer using technetium-99m tin colloids of different sizes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. radiopaedia.org [radiopaedia.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. Lymphoscintigraphic sentinel node imaging and gamma probe detection in breast cancer with Tc-99m nanocolloidal albumin: results of an optimized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sentinel node biopsy with technetium-99m colloidal rhenium sulphide in patients with breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. journals.viamedica.pl [journals.viamedica.pl]



- 16. Intraoperative Injection of Technetium-99m Sulfur Colloid for Sentinel Lymph Node Biopsy in Breast Cancer Patients: A Single Institution Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Technetium-99m in Sentinel Lymph Node Mapping: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083966#application-of-technetium-99m-in-sentinel-lymph-node-mapping]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com